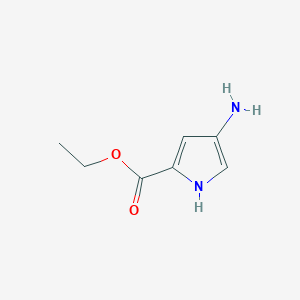

Ethyl 4-amino-1H-pyrrole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXWEAINBQWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297303 | |

| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67318-12-1 | |

| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Amino 1h Pyrrole 2 Carboxylate and Its Analogues

Strategies for Pyrrole (B145914) Ring Construction in Ethyl 4-amino-1H-pyrrole-2-carboxylate Synthesis

The efficient construction of the substituted pyrrole core is paramount in the synthesis of this compound. Various strategies have been devised, ranging from classical cyclization reactions to more modern transannulation routes, each offering distinct advantages in terms of substrate scope and reaction efficiency.

Cyclization Reactions involving Precursors to the Pyrrole Nucleus

The formation of the pyrrole ring through the cyclization of acyclic precursors remains a cornerstone of heterocyclic synthesis. These methods typically involve the condensation of components that provide the requisite carbon and nitrogen atoms for the five-membered ring. One-pot synthesis of pyrrole-2-carboxylates and -carboxamides can be achieved through an electrocyclization/oxidation sequence, showcasing a modern approach to this classical strategy.

A notable example involves the reaction of various amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron(III) chloride in water. This Paal-Knorr type condensation provides a practical and economical route to N-substituted pyrroles under mild conditions.

| Amine/Sulfonamide | Product | Yield (%) |

| Aniline | 1-Phenyl-1H-pyrrole | 92 |

| 4-Methylaniline | 1-(p-tolyl)-1H-pyrrole | 95 |

| Benzylamine | 1-Benzyl-1H-pyrrole | 90 |

| p-Toluenesulfonamide | 1-Tosyl-1H-pyrrole | 88 |

This table illustrates the yields of various N-substituted pyrroles synthesized via an iron(III) chloride-catalyzed Paal-Knorr condensation.

N-Functionalization Approaches

The introduction of substituents at the nitrogen atom of the pyrrole ring can significantly influence the molecule's properties and reactivity. N-functionalization is often a key step in the synthesis of analogues of this compound.

N-alkylation of pyrroles can be achieved with high regioselectivity using alkyl halides in ionic liquids such as [Bmim][PF6] or [Bmim][BF4]. Similarly, N-acylation can be performed using acyl chlorides under these conditions. A method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization, which is tolerant of various functional groups.

Isoxazole-Mediated Transannulation Routes

A sophisticated strategy for the synthesis of aminopyrrole derivatives involves the ring transformation of isoxazoles. This approach, known as transannulation, provides a powerful tool for constructing highly functionalized pyrrole rings.

A domino method for the preparation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates has been developed through the transannulation of 5-alkoxyisoxazoles with malononitrile under Fe(II) catalysis. rsc.org This atom-economical process highlights the utility of isoxazoles as precursors to polysubstituted pyrroles. rsc.org

Another developed synthesis of methyl 5-aminopyrrole-3-carboxylates starts from 4-methyleneisoxazol-5-ones. figshare.comfao.org The process involves a sequence of cyanide Michael addition, methylation, and a reductive isoxazole-pyrrole transformation. figshare.comfao.org The final step proceeds in a domino fashion, initiated by Mo(CO)6-mediated reductive ring-opening of the isoxazole, followed by cis–trans-isomerization of the resulting enamine intermediate and a subsequent 1,5-exo-dig cyclization to furnish the aminopyrrole product. figshare.comfao.org

Modified Knorr and Paal-Knorr Syntheses for Amino-Pyrrole Carboxylates

The Knorr and Paal-Knorr pyrrole syntheses are classical and widely used methods for the construction of the pyrrole ring. wikipedia.orgrgmcet.edu.inorganic-chemistry.org Modifications to these seminal reactions have been developed to improve their efficiency, scope, and applicability to the synthesis of complex pyrroles, including amino-pyrrole carboxylates.

The traditional Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inorganic-chemistry.org While effective, this method can be limited by harsh reaction conditions. researchgate.net Modern modifications have focused on the use of various catalysts to promote the condensation under milder conditions. For instance, cerium(IV) ammonium nitrate (CAN) has been shown to be a superior catalyst for the Paal-Knorr reaction, affording excellent yields of substituted pyrroles at ambient temperature with short reaction times. Another modification employs iodine as a catalyst, allowing the reaction to proceed at room temperature without a solvent, yielding pyrroles in exceptional yields. rgmcet.edu.in

The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an activated methylene group, has also been adapted for the synthesis of amino-pyrrole carboxylates. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are often prepared in situ from the corresponding oxime. wikipedia.org A regioselective formation of ethyl pyrrole-2-carboxylates has been achieved through a reductive condensation of enaminones and ethyl 2-nitrosoacetoacetate under Knorr-type conditions.

| Catalyst/Condition | Starting Materials | Product Scope | Advantage |

| Cerium(IV) ammonium nitrate (CAN) | 1,4-Diketones and various amines | Broad, including polycyclic aromatic and heterocyclic amines | Mild conditions, short reaction times, high yields |

| Iodine (I2) | 1,4-Diketones and amines | Aliphatic, heterocyclic, and multicyclic aromatic systems | Solvent-free, room temperature, exceptional yields rgmcet.edu.in |

| Bismuth nitrate | 1,4-Diketones and amines | N-substituted pyrroles | Improved yields and reaction rates |

This table summarizes some modified Paal-Knorr reaction conditions and their advantages.

Synthesis from Trichloromethyl Ketones

An alternative route to pyrrole-2-carboxylates involves the use of trichloromethyl ketones as precursors. This method provides a distinct pathway to the pyrrole nucleus, starting from readily available materials.

The synthesis of ethyl pyrrole-2-carboxylate has been demonstrated starting from 2-pyrrolyl trichloromethyl ketone. orgsyn.org The precursor ketone is prepared by the reaction of pyrrole with trichloroacetyl chloride. orgsyn.org Subsequent treatment of the 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol leads to the formation of ethyl pyrrole-2-carboxylate in high yield. orgsyn.org While this specific example does not yield a 4-amino substituted product, the methodology presents a potential avenue for the synthesis of analogues through appropriately substituted starting materials or subsequent functionalization.

Functional Group Modifications and Introductions for this compound

Once the this compound scaffold is constructed, further molecular diversity can be achieved through the modification and introduction of various functional groups. The amino and carboxylate moieties, as well as the pyrrole ring itself, provide sites for a range of chemical transformations.

Halogenation of the pyrrole ring is a common strategy to introduce functional handles for further cross-coupling reactions. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated using N-chlorosuccinimide. nih.gov Formylation of the pyrrole ring, another important transformation, can be achieved using the Vilsmeier-Haack reaction (POCl3/DMF), leading to the introduction of an aldehyde group that can be further elaborated. nih.gov

The amino group of this compound is a key site for derivatization. It can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization to form diazonium salts, which are versatile intermediates for the introduction of other functional groups. These modifications are crucial for the synthesis of a wide range of analogues with diverse properties and potential applications.

Introduction of Amino and Ester Moieties at Specific Pyrrole Positions

The precise placement of amino and ester groups on the pyrrole ring is fundamental to the synthesis of this compound. Classic methods like the Knorr pyrrole synthesis and Paal-Knorr synthesis provide foundational routes to substituted pyrroles. semanticscholar.orgwikipedia.orgwikipedia.org The Knorr synthesis, for instance, involves the condensation of an α-amino-ketone with a β-ketoester, establishing the pyrrole core with predetermined substituents. wikipedia.orgwikipedia.org

Modern approaches often build upon these principles, employing multi-component reactions or sequential functionalization. For example, the synthesis can start from a pre-functionalized pyrrole, such as ethyl pyrrole-2-carboxylate, which can be prepared on a large scale from the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis. orgsyn.org Subsequent nitration at the 4-position, followed by reduction, would introduce the amino group. Another strategy involves the use of vinyl azides annulating with esters to construct the substituted pyrrole ring under mild and neutral conditions. uctm.edu The reaction of chalcones with glycine esters can also lead to pyrrole-2-carboxylates through an electrocyclization and subsequent oxidation sequence. acs.org

Halogenation Strategies for Pyrrole Building Blocks

Halogenated pyrroles are versatile intermediates in the synthesis of more complex analogues, serving as handles for cross-coupling reactions to introduce further diversity. nih.govnih.gov The direct halogenation of pyrrole esters can be challenging due to the electron-rich nature of the ring, which can lead to multiple halogenations and side products. nih.gov

Strategic selection of halogenating agents and reaction conditions is key to achieving regioselectivity. N-chlorosuccinimide (NCS) is commonly used for chlorination, while reagents like Selectfluor are employed for fluorination. nih.govacs.org For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS can be laborious to purify. nih.gov A practical alternative involves the synthesis of an acylating agent like 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole, which can then be used to build the desired molecular fragment. nih.gov The reaction conditions for these halogenations are critical; for example, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor is typically performed at 0 °C in a mixture of acetonitrile and acetic acid. nih.govacs.org

Table 1: Halogenation Reagents for Pyrrole Synthesis

| Halogen | Reagent | Typical Substrate | Reference |

|---|---|---|---|

| Chlorine | N-chlorosuccinimide (NCS) | 2-trichloroacetyl-5-methyl-1H-pyrrole | nih.govacs.org |

| Fluorine | Selectfluor | ethyl 5-methyl-1H-pyrrole-2-carboxylate | nih.govacs.org |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for enhancing the yield and purity of the final product while minimizing waste and reaction time. Key parameters include the choice of catalysts, reagents, solvent, temperature, and reaction time.

Role of Catalysts and Reagents

The choice of catalysts and reagents significantly influences the efficiency and outcome of pyrrole synthesis. While classical methods like the Paal-Knorr synthesis can be performed under protic or Lewis acidic conditions, contemporary methods utilize a range of metal catalysts to achieve high efficiency and selectivity. semanticscholar.orguctm.edu

Metal Catalysis : Gold, palladium, copper, and ruthenium catalysts have been employed in various pyrrole syntheses. uctm.eduorganic-chemistry.orgnih.gov For example, gold(I) can catalyze the cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org Copper salts have been shown to catalyze the reaction of 4-arylidene isoxazol-5-ones with enamino esters to produce pyrrole-2-carboxylic acids. organic-chemistry.org

Organocatalysis : In some syntheses, organocatalysts can be used. For instance, the reaction of arylidene-α-amino esters with electrophilic alkenes can be optimized using various phosphines as organocatalysts. researchgate.net

Reagents : In the Knorr synthesis, zinc dust and acetic acid are traditionally used as reagents to reduce the oxime precursor to the α-amino ketone in situ. wikipedia.org For halogenation, the choice between reagents like NCS and Selectfluor determines the type of halogen introduced. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pensoft.net This technique offers several advantages over conventional heating, including significantly reduced reaction times, often improved yields, and enhanced product purity. pensoft.netresearchgate.net

In pyrrole synthesis, microwave irradiation has been successfully applied to various reaction types, including Paal-Knorr cyclizations and multi-component reactions. uctm.edupensoft.net For example, a tandem reaction of hydroamination and oxidative cyclization using natural amino acids and diethyl acetylenedicarboxylate can be completed in 0.5-0.75 hours under microwave irradiation to produce functionalized pyrroles in high yields (83–95%). researchgate.net Similarly, the synthesis of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids can be promoted by microwave heating. uctm.edu This rapid and efficient heating can be particularly advantageous for high-throughput synthesis of pyrrole libraries for drug discovery. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Conventional Method | Microwave Method | Benefit of Microwave | Reference |

|---|---|---|---|---|

| Three-component reaction | 24 h (heating) | 2.5 h | Reduced reaction time | acs.org |

| Paal-Knorr Cyclization | Several hours (reflux) | 10 min | Reduced reaction time, good yield (83%) | pensoft.net |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of pyrroles aims to reduce the environmental impact of chemical processes. semanticscholar.orgnih.gov This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and designing biodegradable products. nih.gov

Key green approaches in pyrrole synthesis include:

One-Pot Reactions : Combining multiple synthetic steps into a single procedure reduces waste, saves time, and minimizes the need for purification of intermediates. nih.gov A one-pot, three-component coupling reaction has been described for synthesizing amidinomaleimides under mild and catalyst-free conditions. researchgate.net

Use of Benign Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or 2-methyl tetrahydrofuran is a core principle. nih.govresearchgate.net The Paal-Knorr condensation can be performed in water using a catalytic amount of iron(III) chloride. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions : Designing reactions that proceed efficiently without a catalyst or by avoiding heavy metals reduces both cost and environmental toxicity. nih.govau.dk A novel approach for the diastereoselective synthesis of functionalized amino-pyrrole esters operates under metal-free conditions. nih.govresearchgate.net

Mechanosynthesis : The use of ball milling to conduct reactions can significantly reduce or eliminate the need for solvents, representing a highly efficient and green synthetic method. organic-chemistry.org

Diastereoselective Synthesis of Functionalized Amino-Pyrrole Carboxylic Acid Esters

Controlling stereochemistry is a significant challenge in the synthesis of complex molecules. For pyrrole analogues with multiple stereocenters, diastereoselective methods are essential. A notable development is a one-pot, three-step, four-transformation approach to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net

This strategy starts from commercially available materials and delivers products with three contiguous stereocenters in good to high yields and diastereoselectivity. nih.govau.dk The entire sequence is performed using benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran and operates under metal-free conditions, aligning with green chemistry principles. nih.govresearchgate.net The ability to scale up this process highlights its practical utility for producing complex pyrrolidine scaffolds, which are closely related to pyrroles and often serve as precursors. nih.gov

Chemical Reactivity and Transformational Pathways of Ethyl 4 Amino 1h Pyrrole 2 Carboxylate

Reactivity of the Amino Group in Ethyl 4-amino-1H-pyrrole-2-carboxylate

The primary amino group at the C4 position of the pyrrole (B145914) ring is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily participate in reactions with various electrophiles.

The amino group in this compound behaves as a potent nucleophile, capable of attacking electrophilic centers. This reactivity is analogous to that of other aromatic and heterocyclic amines, such as 4-aminopyridine, which readily reacts with various electrophiles acs.orgresearchgate.net. This allows for the straightforward derivatization of the amino group through reactions like acylation and alkylation.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-acylpyrrole derivatives (amides). For instance, reaction with phthalic anhydride would yield an N-phthalimidomethyl derivative, a transformation demonstrated in a similar aminomethyl-substituted pyrrole system nih.gov.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

These nucleophilic substitution reactions are fundamental for incorporating the pyrrole scaffold into larger, more complex molecules.

The primary amino group can be oxidized to a nitro group using strong oxidizing agents. This transformation is a common reaction for aromatic amines. The successful synthesis and commercial availability of Ethyl 4-nitro-1H-pyrrole-2-carboxylate confirms that this oxidation is a viable pathway for this compound sigmaaldrich.comsigmaaldrich.comchemspider.comlabshake.com. Reagents typically employed for this type of oxidation include peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA). The reaction converts the electron-donating amino group into a powerful electron-withdrawing nitro group, significantly altering the electronic properties of the pyrrole ring.

A characteristic reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as azomethines or imines nih.gov. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (–C=N–) chemsociety.org.ngekb.eg. The reaction is typically catalyzed by acid or base and is often reversible chemsociety.org.ng. This compound readily undergoes this reaction with a wide array of aldehydes and ketones to produce a variety of pyrrole-based Schiff bases, which are important intermediates in organic synthesis ekb.egnih.gov.

| Reactant (Aldehyde/Ketone) | Product (Schiff Base) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | Ethyl 4-(benzylideneamino)-1H-pyrrole-2-carboxylate | Methanol, reflux, catalytic acetic acid |

| 4-Hydroxybenzaldehyde | Ethyl 4-((4-hydroxybenzylidene)amino)-1H-pyrrole-2-carboxylate | Methanol, room temperature, base catalyst chemsociety.org.ng |

| Furan-2-carbaldehyde | Ethyl 4-((furan-2-ylmethylene)amino)-1H-pyrrole-2-carboxylate | Ethanol, reflux nih.gov |

| Acetone | Ethyl 4-(isopropylideneamino)-1H-pyrrole-2-carboxylate | Appropriate solvent and catalyst |

Reactivity of the Ester Group in this compound

The ethyl ester group at the C2 position is an important functional handle that can undergo several characteristic transformations of carboxylic acid derivatives.

The ethyl ester group can be reduced to a primary alcohol, yielding (4-amino-1H-pyrrol-2-yl)methanol. This transformation requires powerful reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters libretexts.orglibretexts.org. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon masterorganicchemistry.comyoutube.com. This method has been successfully applied to similar ethyl pyrrole-2-carboxylate systems to synthesize the corresponding 2-hydroxymethylpyrroles studfile.net.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-1H-pyrrole-2-carboxylic acid nih.govachemblock.com. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup, effectively cleaves the ester bond nih.gov. For example, a similar substituted ethyl pyrrole-2-carboxylate was quantitatively converted to its carboxylic acid by heating with 10 M NaOH in ethanol nih.gov. This hydrolysis is a key step for further modifications, such as decarboxylation or conversion into other carboxylic acid derivatives like amides or acid chlorides.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O workup | (4-amino-1H-pyrrol-2-yl)methanol |

| Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺ workup | 4-amino-1H-pyrrole-2-carboxylic acid |

Cyclization and Annulation Reactions involving this compound

The strategic placement of functional groups on the pyrrole ring of this compound makes it a versatile precursor in annulation reactions, which involve the formation of a new ring fused to the initial pyrrole core. These reactions are pivotal in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Pyrrolo-Fused Heterocycle Formation

The synthesis of pyrrolo-fused heterocycles, such as pyrrolo[2,3-d]pyrimidines, often utilizes aminopyrrole derivatives as key intermediates. The general strategy involves the reaction of the aminopyrrole with a suitable precursor that can provide the necessary atoms to form the new fused ring. While specific studies detailing the direct use of this compound are not extensively documented in publicly available literature, the reactivity of similar aminopyrrole esters provides a basis for understanding its potential synthetic transformations.

For instance, the construction of the pyrimidine ring in pyrrolo[2,3-d]pyrimidine systems can be achieved by reacting an aminopyrrole with reagents like formamide, urea, or dicarbonyl compounds. These reactions typically proceed through a cyclocondensation mechanism, where the amino group of the pyrrole attacks a carbonyl or equivalent electrophilic center, followed by intramolecular cyclization and dehydration to form the fused aromatic system.

The following table outlines plausible, though not explicitly documented, reaction pathways for the formation of pyrrolo-fused heterocycles from this compound based on known transformations of analogous compounds.

| Reagent | Proposed Product | Reaction Type |

| Formamide | Ethyl 4-hydroxypyrrolo[2,3-d]pyrimidine-2-carboxylate | Cyclocondensation |

| Urea | Ethyl 4,6-dihydroxypyrrolo[2,3-d]pyrimidine-2-carboxylate | Cyclocondensation |

| Diethyl malonate | Ethyl 4-hydroxy-6-oxo-6,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylate | Cyclocondensation |

It is important to note that these are projected reactions based on the general reactivity of aminopyrrole esters. The actual outcomes would depend on specific reaction conditions such as temperature, solvent, and the presence of catalysts. Further experimental validation is required to confirm these transformational pathways for this compound.

Reactions with Thioglycolic Acid Derivatives

The reaction of amino-substituted heterocyclic compounds with thioglycolic acid and its derivatives is a well-established method for the synthesis of fused thiazolidinone and thiazinone ring systems. However, specific literature detailing the reaction of this compound with thioglycolic acid derivatives could not be retrieved from the available search results.

Based on the known reactivity of other aromatic and heterocyclic amines, a plausible reaction pathway would involve the initial formation of an amide bond between the amino group of the pyrrole and the carboxylic acid group of thioglycolic acid. This would be followed by an intramolecular cyclization, where the thiol group attacks an electrophilic center on the pyrrole ring or a suitably positioned carbonyl group, leading to the formation of a new sulfur-containing fused ring.

The potential products from such reactions are of interest due to the prevalence of thiazolidinone and related structures in biologically active compounds. The table below presents hypothetical products from the reaction of this compound with thioglycolic acid derivatives.

| Thioglycolic Acid Derivative | Proposed Product | Reaction Type |

| Thioglycolic acid | Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,4-b] rsc.orggoogle.comthiazin-2-carboxylate | Cyclocondensation |

| Ethyl thioglycolate | Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,4-b] rsc.orggoogle.comthiazin-2-carboxylate | Cyclocondensation |

The feasibility and outcome of these reactions are speculative and would necessitate dedicated synthetic investigation to be confirmed. The regioselectivity of the cyclization would also be a critical aspect to determine.

Computational Chemistry Approaches in the Study of this compound

Computational chemistry provides powerful tools for investigating the molecular properties and potential applications of chemical compounds. For this compound, these methods offer deep insights into its electronic structure, reactivity, and potential biological activity, complementing experimental data with theoretical predictions.

Structure Activity Relationship Sar Studies of Ethyl 4 Amino 1h Pyrrole 2 Carboxylate Derivatives

Influence of Substituent Position on Bioactivity

The spatial arrangement of substituents on the pyrrole (B145914) ring is a critical determinant of the biological activity of ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives. The positioning of key functional groups dictates the molecule's ability to interact with biological targets, thereby influencing its efficacy and cytotoxic profile.

Amino Group Position Effects (e.g., C4 vs. C5) on Receptor Binding and Cytotoxicity

For instance, in the context of other heterocyclic scaffolds like aminopyridines, the position of the amino group is known to be essential for activity. Shifting the amino group from one carbon to another can drastically alter the molecule's interaction with target proteins, leading to significant changes in binding affinity and subsequent biological response. It is plausible that a similar paradigm applies to the aminopyrrole-2-carboxylate core.

Cytotoxicity is also intrinsically linked to molecular structure. In a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which share a similar amino-substituted heterocyclic structure, derivatives exhibited varying levels of cytotoxicity against different cancer cell lines, with IC50 values ranging from micromolar to sub-micromolar concentrations. mdpi.com For example, certain derivatives showed high selective indices against MCF-7 breast cancer cells, indicating a favorable therapeutic window. mdpi.com Although this data is not for the exact pyrrole scaffold, it underscores the principle that substituent placement is a key factor in determining cytotoxic potential.

Impact of Functional Group Modifications on Pharmacological Profiles

The pharmacological profile of this compound can be finely tuned through the modification of its key functional groups. These changes can impact the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Ester Group Modifications (Ethyl vs. Methyl vs. Carboxylic Acid) and Lipophilicity/Membrane Permeability

The ester group at the C2 position of the pyrrole ring plays a significant role in the lipophilicity and membrane permeability of the molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design as it influences a compound's ability to cross biological membranes.

Generally, converting a carboxylic acid to its corresponding ethyl or methyl ester increases lipophilicity. This is because the ester group is less polar than the carboxylic acid, which can exist in a charged carboxylate form at physiological pH. Studies on other classes of compounds have shown that such modifications can enhance membrane permeability. For example, in the realm of cyclic peptides, an amide-to-ester substitution has been shown to significantly increase membrane permeability, an effect attributed to the higher lipophilicity of the ester compared to the amide. nih.gov

Acetyl Substitution and Electrophilicity

N-acetylcysteine (NAC), for example, is a well-known nucleophile that can directly interact with cytotoxic electrophiles. nih.gov While the primary role of NAC is often considered in the context of its antioxidant properties, its ability to form adducts with electrophiles is a key mechanism of its protective effects. nih.gov In the case of an N-acetylated aminopyrrole, the electrophilicity of the pyrrole ring system itself could be modulated. The electron-withdrawing nature of the acetyl group would decrease the electron-donating ability of the amino group into the pyrrole ring, potentially making the ring less susceptible to oxidative metabolism but also altering its reactivity in other contexts.

Methyl Substituents for Steric Hindrance and Metabolic Stability

The strategic placement of methyl groups is a common tactic in medicinal chemistry to introduce steric hindrance and enhance metabolic stability. researchgate.net Methyl groups can shield metabolically labile positions on a molecule from enzymatic degradation, thereby increasing its half-life in the body.

For instance, studies on N-sulfonylhydrazones have demonstrated that N-methylation can protect against acid hydrolysis and enhance recognition by cytochrome P450 enzymes, leading to altered metabolic profiles. researchgate.net In the context of pyrrole derivatives, a methyl group on the pyrrole nitrogen (N-methylation) or on other positions of the ring can influence the compound's conformation and its interaction with metabolic enzymes. ub.edu This can lead to improved pharmacokinetic properties. Research on pyrrolamide-type inhibitors has shown that the presence of a methyl group on the pyrrole ring can be beneficial for antibacterial activity and can improve metabolic stability. nih.gov

Rational Design of Derivatives based on SAR Insights

The insights gained from structure-activity relationship studies form the foundation for the rational design of new derivatives with improved therapeutic potential. By understanding how specific structural modifications affect biological activity and pharmacokinetic properties, medicinal chemists can make informed decisions to optimize lead compounds.

The design of novel inhibitors often involves a multi-parameter optimization process. For example, in the development of inhibitors for targets such as tropomyosin receptor kinase (TRK), a rational drug design approach that integrates QSAR and pharmacophore modeling has been successfully employed. nih.gov This allows for the prediction of the activity of newly designed compounds before their synthesis.

Applications Beyond Medicinal Chemistry Research

Use as Building Blocks in Complex Organic Synthesis

The strategic placement of the amino and carboxylate groups on the pyrrole (B145914) ring makes Ethyl 4-amino-1H-pyrrole-2-carboxylate a highly useful synthetic intermediate. A common synthetic route to this compound involves the reduction of its nitro precursor, Ethyl 4-nitro-1H-pyrrole-2-carboxylate. This nitro-pyrrole itself is a key intermediate in the synthesis of modified DNA minor-groove binders. nih.gov These complex molecules are designed to interact with specific sequences of DNA, a field with applications in diagnostics and targeted therapies.

The synthesis process highlights the pyrrole derivative's role as a foundational building block. nih.gov For instance, Ethyl 4-nitro-1H-pyrrole-2-carboxylate is used to construct larger, more elaborate structures, such as N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide and 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide. nih.gov The subsequent conversion of the nitro group to the amine in this compound opens up further synthetic possibilities, allowing for amide bond formation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.

Potential in Advanced Materials Science (e.g., Conductive Polymers, Dyes)

The pyrrole ring is a fundamental unit in the field of materials science, particularly for the development of conductive polymers and organic semiconductors. tdl.orgresearchgate.net The electron-rich nature of the pyrrole system facilitates the formation of conjugated polymers, such as polypyrrole, which exhibit electrical conductivity. tdl.orgmdpi.com

This compound possesses functional groups that could be exploited in the synthesis of novel materials:

Conductive Polymers: The amino group can serve as a site for further functionalization or can be incorporated into a polymer backbone. The electropolymerization of pyrrole derivatives is a common method to create conductive films. mdpi.com By modifying the pyrrole monomer with substituents like the amino and ester groups, the resulting polymer's properties, such as solubility, processability, and electronic characteristics, can be fine-tuned. For example, new types of 2,5-di(2-thienyl)pyrrole derivatives containing amine groups have been synthesized to create more stable conductive polymers with low band gaps. researchgate.net

Dyes and Pigments: The pyrrole structure is a component of chromophores like porphyrins (in heme and chlorophyll) and diketopyrrolopyrrole (DPP) pigments. researchgate.netnih.gov The amino group on this compound can act as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. This can shift the absorption wavelength and intensify the color, making such derivatives potential candidates for creating new organic dyes and pigments for applications ranging from textiles to organic electronics. researchgate.net

Applications in Catalysis

Pyrrole-based molecules have emerged as versatile ligands in coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring, along with other donor atoms from substituents, can coordinate with metal centers to form stable complexes that act as catalysts.

Specifically, pyrrole-based "pincer" ligands, which are tridentate ligands that bind to a metal in a meridional fashion, have been synthesized to create catalyst precursors with metals like iron and nickel. iucr.orgacs.org These complexes have shown activity in C-S cross-coupling reactions and are being investigated for other hydrofunctionalization reactions. acs.orgutsa.edu The structure of this compound, with its pyrrolic nitrogen, amino nitrogen, and ester oxygen, offers multiple potential coordination sites. This makes it a candidate for the design of new, simple ligands for transition metal catalysts. researchgate.net The development of such catalysts is crucial for creating more efficient, selective, and environmentally friendly chemical transformations.

Plant Growth Stimulants

Certain pyrrole-containing natural products exhibit significant biological activity, including effects on plant growth and defense. Pyrrolnitrin, a secondary metabolite produced by several soil bacteria like Pseudomonas fluorescens, is a well-known antifungal agent that protects plants from various fungal pathogens. nih.govnih.govresearchgate.net The biosynthesis of pyrrolnitrin originates from the amino acid tryptophan, which contains an indole ring system structurally related to pyrrole. nih.gov

Research into plant growth-promoting rhizobacteria (PGPR) has identified strains that produce pyrrolnitrin and other beneficial compounds. semanticscholar.org These bacteria can enhance plant growth by suppressing pathogens and producing phytohormones. semanticscholar.org While direct application of this compound as a plant growth stimulant is not documented, its structural similarity to biologically active pyrroles suggests its potential as a lead compound in the synthesis of new agrochemicals. Analogs of natural products are often synthesized to optimize activity and stability, and this compound could serve as a starting material for creating novel fungicides or plant growth regulators.

Proteomics Research

In the field of proteomics, which is the large-scale study of proteins, chemical probes are essential tools for investigating protein function, interactions, and activity. nih.gov Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses small molecule probes to covalently label active enzymes in complex biological samples. nih.govwhiterose.ac.uk

These activity-based probes typically consist of a reactive group (or "warhead") that binds to the protein, a reporter tag (like biotin or a fluorophore) for detection, and a linker. acs.org The amine group of this compound provides a convenient handle for chemical modification. It can be functionalized to attach linkers and reporter tags, while the pyrrole-carboxylate core can be modified to create a recognition element for a specific protein target. The development of such probes allows researchers to profile the activity of entire enzyme families and discover new drug targets. researchgate.net

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. Key shifts: pyrrole NH (~12 ppm), ester carbonyl (~165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, disorder in substituents is managed using PART instructions in SHELXL .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

How can computational methods like DFT resolve contradictions in reactivity or spectroscopic data?

Advanced

Density Functional Theory (DFT) calculates electronic properties to explain experimental anomalies:

- Reactivity Predictions : Fukui functions identify nucleophilic/electrophilic sites. For instance, the amino group at the 4-position shows high nucleophilicity, aligning with its participation in Schiff base formation .

- Spectroscopic Validation : Calculated IR/Raman spectra match experimental data to confirm tautomeric forms (e.g., NH vs. OH vibrations) .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining solubility differences between esters and acids .

What strategies address low yields in cross-coupling reactions during derivative synthesis?

Q. Advanced

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings for pyrrole systems, reducing side reactions .

- Base Optimization : KOAc (over Na₂CO₃) minimizes dehalogenation byproducts in aryl boronic acid couplings .

- Microwave Assistance : Reduces reaction time from 24h to 1h, improving yield by 20–30% for sterically hindered substrates .

How are crystallographic data contradictions (e.g., disorder, twinning) resolved for pyrrole derivatives?

Q. Advanced

- Disorder Handling : SHELXL’s PART and SIMU instructions refine disordered substituents (e.g., rotating methyl groups) .

- Twinning Corrections : Twinax (SHELXL) refines data from non-merohedral twins, common in pyrrole crystals due to hydrogen bonding .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry space groups .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic

- Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤ 16 µg/mL) and E. coli .

- Cancer Cell Viability : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values compared to doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

How does the electronic nature of substituents affect tautomerism in solution?

Q. Advanced

- Amino Group : The 4-amino group stabilizes the 1H-tautomer via intramolecular H-bonding with the ester carbonyl, confirmed by NOESY .

- Electron-Withdrawing Groups : Nitro or cyano substituents at the 3-position shift tautomeric equilibrium toward the 2H-form, altering UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.